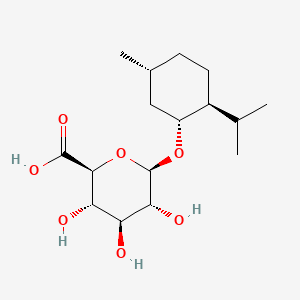

Milbemycin A3 5-oxime

Übersicht

Beschreibung

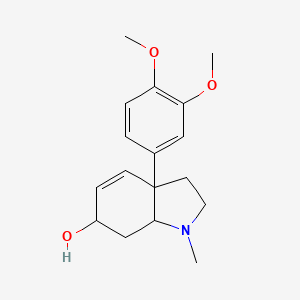

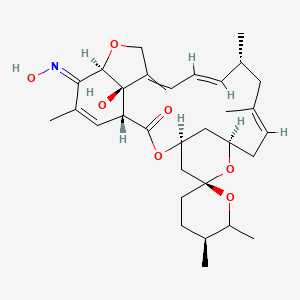

Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from milbemycin A3. It is a minor component (approximately 30%) of the commercial product milbemycin oxime, which is widely used for treating endo- and exo-parasite infections . Milbemycin A3 oxime, like other milbemycins and avermectins, acts by opening glutamate-sensitive chloride channels in neurons of invertebrates, leading to paralysis by hyperpolarization of these cells .

Wirkmechanismus

Target of Action

Milbemycin A3 5-oxime, also known as UNII-053YPP1I9C, is a broad-spectrum parasiticide that exhibits excellent efficacy against both internal and external parasites, particularly nematodes and arthropods . Its primary targets are the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . These channels play a crucial role in the transmission of nerve signals .

Mode of Action

This compound works by binding to specific high-affinity sites on the target parasite cells . This binding affects the permeability of the cell membrane to chloride ions (Cl-) . The compound enhances the permeability of the nerve membrane to chloride ions by opening glutamate-gated chloride channels . This action prevents the transmission of nerve signals, leading to hyperpolarization of these cells and blocking of signal transfer .

Biochemical Pathways

The biosynthesis of milbemycins involves the formation of starter units acetyl-CoA or propionyl-CoA, the elongation of the polyketide chain with seven malonyl-CoA and five methylmalonyl-CoA to starter units by four giant polyketide synthases . This is followed by spiroketal and furan ring formation, and post-modification including oxidation, reduction, and methylation to form the final milbemycin components .

Pharmacokinetics

The pharmacokinetic characteristics of this compound were evaluated in dogs following oral administration. The absorption of the compound was rapid, providing the minimum effective dose of 0.5 mg/kg . The time to reach maximum plasma concentration (tmax) for this compound was 1-2 hours . The terminal plasma half-life (t1/2) was determined to be 1.6 ± 0.4 days, and the oral bioavailability was 80.5% for this compound . The volume of distribution (Vd) for this compound was approximately 2.7 L/kg, indicating widespread distribution throughout the body .

Result of Action

The interaction of this compound with its targets ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites . This unique mechanism of action, coupled with its broad-spectrum activity, makes it a valuable tool in the control and prevention of parasitic infestations in both animals and humans .

Action Environment

The production of this compound is carried out by Streptomyces species, including Streptomyces hygroscopicus, Streptomyces griseochromogenes, Streptomyces cyaneogriseus, Streptomyces nanchanggensis, and Streptomyces bingchenggensis . The environmental factors such as temperature, pH, and nutrient availability can influence the production of the compound

Biochemische Analyse

Biochemical Properties

Milbemycin A3 5-oxime plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with the gamma-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in invertebrates . These interactions lead to an increase in chloride ion permeability, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the target organisms . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of chitin, further contributing to its insecticidal properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In invertebrate nerve cells, it disrupts normal cell function by increasing chloride ion permeability through its interaction with GABA and glutamate-gated chloride channels . This disruption affects cell signaling pathways, leading to paralysis and death of the target organisms . In addition, this compound has been observed to influence gene expression related to chitin biosynthesis, further enhancing its insecticidal activity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the GABA receptor and glutamate-gated chloride channels in invertebrates, increasing chloride ion permeability and causing hyperpolarization of nerve cells . This hyperpolarization inhibits normal nerve signal transmission, leading to paralysis and death of the target organisms . Furthermore, this compound inhibits enzymes involved in chitin biosynthesis, disrupting the formation of the exoskeleton in insects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in invertebrates, where it continues to disrupt nerve signal transmission and chitin biosynthesis . These long-term effects contribute to its sustained insecticidal and anthelmintic activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively targets and eliminates invertebrate pests without causing significant adverse effects . At higher doses, toxic effects can be observed, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, where a minimum effective dose is required to achieve the desired insecticidal or anthelmintic activity . Careful dosage optimization is essential to maximize efficacy while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as polyketide synthases and tailoring enzymes involved in its biosynthetic pathway . Additionally, this compound can influence metabolic flux and metabolite levels in target organisms by inhibiting enzymes involved in chitin biosynthesis . These interactions contribute to its overall insecticidal and anthelmintic activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cell membranes . Understanding these transport and distribution mechanisms is crucial for optimizing its use in various applications .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to nerve cells in invertebrates, where it interacts with GABA receptors and glutamate-gated chloride channels . Targeting signals and post-translational modifications may play a role in directing this compound to these specific compartments . This precise localization is critical for its effectiveness as an insecticidal and anthelmintic agent .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Milbemycin A3-Oxim wird durch Oxidation und Oximation von Milbemycin A3 hergestellt. Der Prozess umfasst die Extraktion von Milbemycin A3 aus einer Fermentationsbrühe, die Durchführung einer Vorreinigung und die Oxidation mit einem Oxidationsmittel wie Chromsäureanhydrid (CrO3), um 5-Oxomilbemycin A3 zu bilden . Dieses Zwischenprodukt wird dann einer Oximation unterzogen, um Milbemycin A3-Oxim zu erzeugen .

Industrielle Produktionsverfahren: Die industrielle Produktion von hochreinem Milbemycinoxim umfasst mehrere Schritte:

- Extraktion von Milbemycin A3 und Milbemycin A4 aus einer Fermentationsbrühe.

- Durchführung einer Vorreinigung.

- Oxidation mit einem Oxidationsmittel mit geringer Oxidationsaktivität.

- Durchführung einer Kieselgelchromatographie, um den Gehalt an Milbemycin A3-Keton und Milbemycin A4-Keton zu erhöhen.

- Natürliche Kristallisation während der Konzentration.

- Durchführung der Oximation.

- Durchführung einer Harzkromatographie, um das Verhältnis von Milbemycin A3-Oxim zu Milbemycin A4-Oxim anzupassen und die Reinheit des Produkts zu erhöhen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Milbemycin A3-Oxim unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Oxidation: 5-Oxomilbemycin A3.

Oximation: Milbemycin A3-Oxim.

Wissenschaftliche Forschungsanwendungen

Milbemycin A3-Oxim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Milbemycin A3-Oxim übt seine Wirkungen aus, indem es glutamat-gesteuerte Chloridkanäle in Neuronen und Myozyten von Wirbellosen öffnet. Diese Wirkung erhöht die Permeabilität der Nervenmembran für Chloridionen, was zur Hyperpolarisation dieser Zellen führt und die Signalübertragung blockiert. Dies führt zu einer neurologischen Lähmung, wodurch die Muskelzellen ihre Kontraktionsfähigkeit verlieren, was letztendlich zum Tod der Parasiten führt .

Vergleich Mit ähnlichen Verbindungen

Milbemycin A3-Oxim ist strukturell und chemisch mit anderen Milbemycinen und Avermectinen verwandt. Einige ähnliche Verbindungen sind:

Milbemycin A4-Oxim: Eine weitere Komponente des kommerziellen Produkts Milbemycinoxim.

Avermectin B1: Eine strukturell verwandte Verbindung mit ähnlichen anthelminthischen und insektiziden Aktivitäten.

Ivermectin: Ein halbsynthetisches Derivat von Avermectin B1, das weit verbreitet als Antiparasitikum eingesetzt wird.

Einzigartigkeit: Milbemycin A3-Oxim ist einzigartig aufgrund seines spezifischen Wirkmechanismus, der glutamat-gesteuerte Chloridkanäle beinhaltet, und seiner breitbandartigen Antiparasitenaktivität .

Eigenschaften

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBGCWFGLMXRIK-FJZHFHHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114177-14-9 | |

| Record name | Milbemycin A3 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MILBEMYCIN A3 5-OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

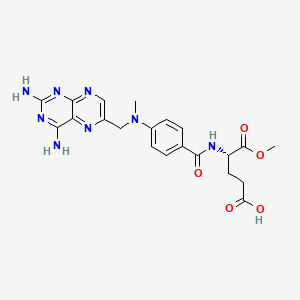

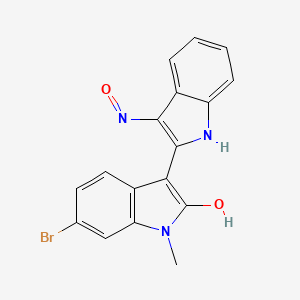

![N-(2-Methyl-1-(2-(1-methylpiperidin-4-yl)phenyl)propan-2-yl)-4-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B608956.png)

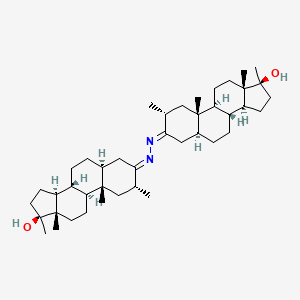

![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)